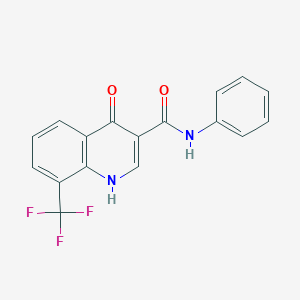

4-hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide” is a derivative of quinoline . Quinoline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . This compound belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .

Synthesis Analysis

The synthesis of this compound and its derivatives involves multi-step reactions . These reactions involve the use of various reagents and conditions, and the products are characterized by spectral and elemental analyses .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Oc1ccnc2c(cccc12)C(F)(F)F . This represents a quinoline core with a trifluoromethyl group at the 8-position and a hydroxy group at the 4-position .

Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps . These reactions can lead to the formation of various derivatives of the parent compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 213.16 and a melting point of 174-176 °C . The compound is characterized by its strong electron-withdrawing trifluoromethyl group, which imparts unique properties to the molecule .

Wissenschaftliche Forschungsanwendungen

4-hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide has been used in a variety of scientific research applications. It has been used to study the metabolism of drugs and other xenobiotics, as well as the effects of environmental contaminants on organisms. It has also been used to study enzyme kinetics, biochemical and physiological processes, and the effects of drugs on the nervous system. Furthermore, it has been used in studies of the effects of drugs on the cardiovascular system, and in studies of drug-drug interactions.

Wirkmechanismus

Target of Action

It is structurally similar to tasquinimod , a quinoline-3-carboxamide anti-angiogenic agent , suggesting potential anti-angiogenic and anti-cancer properties.

Mode of Action

Based on its structural similarity to tasquinimod , it may interact with its targets to inhibit angiogenesis, thereby potentially limiting tumor growth.

Result of Action

If it shares similar properties with tasquinimod , it may result in the inhibition of angiogenesis and potential anti-cancer effects.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 4-hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide in lab experiments has a number of advantages. It is a relatively inexpensive compound, and the synthesis method is efficient and cost-effective. Furthermore, it is a potent inhibitor of cytochrome P450 enzymes, making it useful for studying the metabolism of drugs and other xenobiotics. However, there are some limitations to its use in lab experiments. It is a relatively unstable compound, and it can be degraded by light and heat. In addition, it is toxic, and care should be taken to avoid exposure to it.

Zukünftige Richtungen

There are a number of potential future directions for the use of 4-hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide in scientific research. It could be used to study the effects of environmental contaminants on organisms, as well as the effects of drugs on the nervous system and cardiovascular system. In addition, it could be used to study drug-drug interactions and the metabolism of drugs and other xenobiotics. Furthermore, it could be used in studies of enzyme kinetics and biochemical and physiological processes. Finally, it could be used to study the effects of drugs on the immune system.

Synthesemethoden

The synthesis of 4-hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide is a multi-step process that involves the use of several reagents and catalysts. The first step involves the reaction of 4-hydroxybenzaldehyde with trifluoroacetic anhydride in the presence of piperidine to form 4-hydroxy-N-phenyl-8-trifluoromethylquinoline-3-carboxylic acid. This intermediate is then reacted with pyridine in the presence of a catalytic amount of sodium hydroxide to form this compound. This method has been found to be efficient and cost-effective, and it is the most commonly used synthesis method for this compound.

Biochemische Analyse

Biochemical Properties

It is possible that it interacts with enzymes, proteins, and other biomolecules, but specific interactions have not been reported .

Cellular Effects

It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of 4-Hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide in animal models have not been reported .

Eigenschaften

IUPAC Name |

4-oxo-N-phenyl-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3N2O2/c18-17(19,20)13-8-4-7-11-14(13)21-9-12(15(11)23)16(24)22-10-5-2-1-3-6-10/h1-9H,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIRDNXNFOIPGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate](/img/structure/B6420383.png)

![5-(4-hydroxy-3-methoxyphenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B6420398.png)

![2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6420402.png)

![3-(4-ethylphenyl)-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6420408.png)

![(4Z)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B6420411.png)

![N'-[(1E)-(1H-indol-3-yl)methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B6420423.png)

![N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B6420426.png)

![N'-[(1E)-(1H-indol-3-yl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6420431.png)

![2-(2-{[(3-methoxyphenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid](/img/structure/B6420439.png)

![5-(4-chlorobenzenesulfonyl)-7-cyclopentyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B6420450.png)

![16-[4-(2-phenoxyethyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B6420461.png)

![16-{4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B6420462.png)

![ethyl 2-[(2E)-3-(furan-2-yl)prop-2-enamido]-4-phenylthiophene-3-carboxylate](/img/structure/B6420470.png)